molecular formula C6H7N3O B3145673 Methyl pyrimidine-5-carboximidate CAS No. 57871-19-9

Methyl pyrimidine-5-carboximidate

Cat. No.: B3145673
CAS No.: 57871-19-9
M. Wt: 137.14 g/mol
InChI Key: VIEDVADXGKUTMJ-UHFFFAOYSA-N
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Description

Methyl pyrimidine-5-carboximidate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Biochemical Analysis

Biochemical Properties

Methyl pyrimidine-5-carbimidate plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine . This interaction is crucial as it can inhibit the enzyme’s activity, thereby affecting the synthesis of pyrimidine nucleotides. Additionally, methyl pyrimidine-5-carbimidate can bind to certain proteins, altering their function and stability .

Cellular Effects

Methyl pyrimidine-5-carbimidate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the NF-kB inflammatory pathway, which plays a critical role in immune response and inflammation . Furthermore, methyl pyrimidine-5-carbimidate can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of methyl pyrimidine-5-carbimidate involves several interactions at the molecular level. It can bind to biomolecules, such as enzymes and proteins, leading to inhibition or activation of their functions. For instance, its interaction with DHODH inhibits the enzyme’s activity, reducing pyrimidine nucleotide synthesis . Additionally, methyl pyrimidine-5-carbimidate can influence gene expression by binding to transcription factors, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl pyrimidine-5-carbimidate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl pyrimidine-5-carbimidate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of methyl pyrimidine-5-carbimidate vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including liver toxicity and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

Methyl pyrimidine-5-carbimidate is involved in several metabolic pathways. It interacts with enzymes such as DHODH, affecting the de novo synthesis of pyrimidine nucleotides . Additionally, it can influence other metabolic pathways, including those involved in the synthesis and degradation of nucleotides and amino acids . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of methyl pyrimidine-5-carbimidate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by nucleoside transporters, facilitating its uptake into cells . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

Methyl pyrimidine-5-carbimidate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to other organelles, such as mitochondria, can impact cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrimidine-5-carboximidate typically involves the reaction of methyl pyrimidine-5-carboxylate with an appropriate amidine. One common method is the reaction of methyl pyrimidine-5-carboxylate with an alkyl or aryl amidine in the presence of a suitable solvent such as acetonitrile. The reaction proceeds at room temperature and yields the desired product in high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production method.

Chemical Reactions Analysis

Types of Reactions: Methyl pyrimidine-5-carboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Methyl pyrimidine-5-carboximidate has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Methyl pyrimidine-5-carboxylate
  • Ethyl pyrimidine-5-carboximidate
  • Phenyl pyrimidine-5-carboximidate

Comparison: Methyl pyrimidine-5-carboximidate is unique due to its specific substituent at the 5-position of the pyrimidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the methyl group may enhance its solubility and reactivity, making it more suitable for certain applications .

Properties

IUPAC Name

methyl pyrimidine-5-carboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-10-6(7)5-2-8-4-9-3-5/h2-4,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEDVADXGKUTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663936
Record name Methyl pyrimidine-5-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57871-19-9
Record name Methyl pyrimidine-5-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 5-cyanopyrimidine (5.0 g, 47 mmol) in methanol (50 mL) was added 25% by weight sodium methoxide in methanol (1.2 g, 23 mmol). The mixture was stirred at room temperature for 17 h under nitrogen atmosphere and then acetic acid (2.72 ml, 47 mmol) was added dropwise. The resulting mixture was stirred for 4 h and then evaporated under reduced pressure to remove methanol and yield a residue. The residue was dissolved in ether (150 mL) and the solids were removed by filtration. The filtrate was concentrated under reduced pressure to yield methylpyrimidine-5-carbimidate (4.9 g, 75% yield). The crude product was used without further purification. 1H NMR (400 MHz, DMSO-d6, δ): 3.83 (s, 3H); 9.18 (s, 2H); 9.30 (s, 1H); 9.54 (s, 1H). ES-MS: [M++1]=138.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
solvent
Reaction Step Two
Quantity
2.72 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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